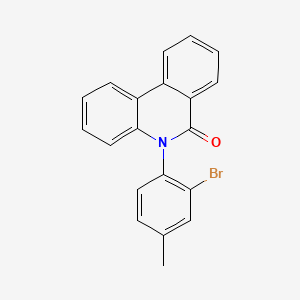
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a butyl chain and a 4-chlorophenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- typically involves the reaction of hydrazinecarbothioamide with N-butyl-2-(4-chlorophenyl) isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in protein folding and stress responses, thereby exerting its effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarbothioamide, N-butyl-2-(2-thienylmethylene)
- Hydrazinecarbothioamide, N-butyl-2-(4-methylphenyl)
- Hydrazinecarbothioamide, N-butyl-2-(4-fluorophenyl)
Uniqueness
Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
89927-44-6 |
|---|---|
Formule moléculaire |
C11H16ClN3S |
Poids moléculaire |
257.78 g/mol |
Nom IUPAC |
1-butyl-3-(4-chloroanilino)thiourea |
InChI |
InChI=1S/C11H16ClN3S/c1-2-3-8-13-11(16)15-14-10-6-4-9(12)5-7-10/h4-7,14H,2-3,8H2,1H3,(H2,13,15,16) |
Clé InChI |
NZZFDEXCRZRHED-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NNC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


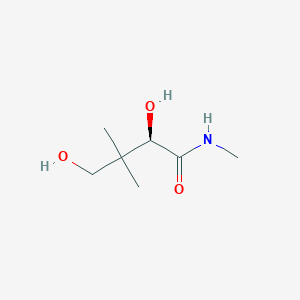
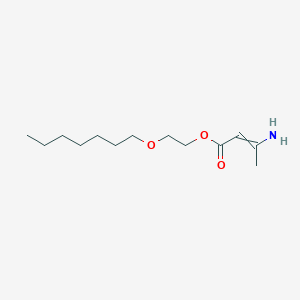
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
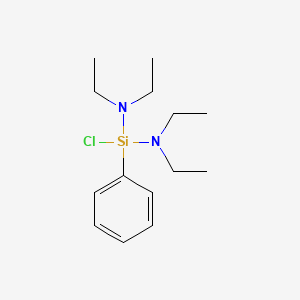
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
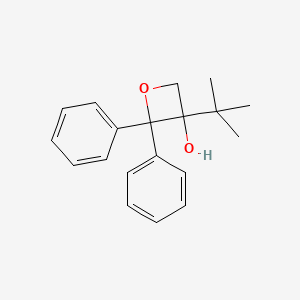
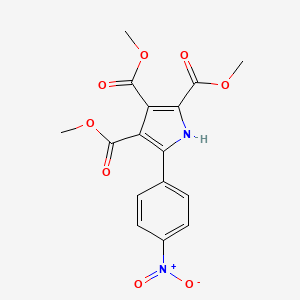
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
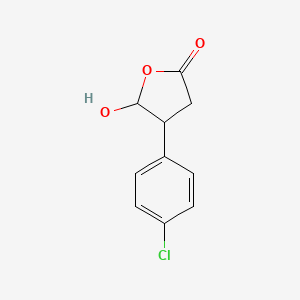
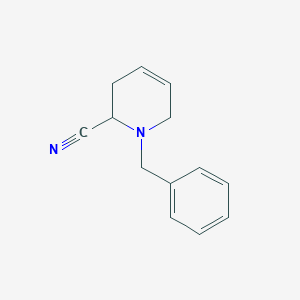
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
